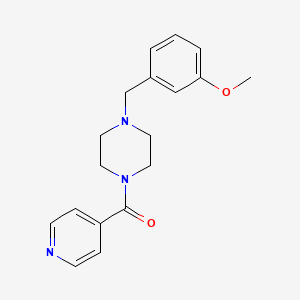
2-(4-cyanophenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyanophenoxy)-N-(4-methylphenyl)acetamide, commonly known as CM156, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of small molecules known as N-phenylacetamides and has been found to possess promising anti-inflammatory and anticancer properties. In
作用機序
The exact mechanism of action of CM156 is not fully understood. However, it has been suggested that CM156 exerts its anti-inflammatory and anticancer effects by targeting multiple signaling pathways.
Anti-inflammatory Effects: CM156 has been found to inhibit the activation of the NF-κB signaling pathway, which is a key mediator of inflammation. This suggests that CM156 exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines through the NF-κB signaling pathway.
Anticancer Effects: CM156 has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of multiple genes involved in these processes. This suggests that CM156 exerts its anticancer effects by targeting multiple signaling pathways involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
CM156 has been found to exert a number of biochemical and physiological effects. Some of the most notable effects include its ability to inhibit the production of pro-inflammatory cytokines, induce cell cycle arrest and apoptosis in cancer cells, and regulate the expression of multiple genes involved in these processes.
実験室実験の利点と制限
The advantages of using CM156 in lab experiments include its potent anti-inflammatory and anticancer properties, as well as its ability to target multiple signaling pathways. However, the limitations of using CM156 in lab experiments include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are numerous future directions for the study of CM156. Some of the most promising areas of research include:
1. Further studies to fully understand the mechanism of action of CM156.
2. The development of more efficient and cost-effective synthesis methods for CM156.
3. The evaluation of the potential therapeutic applications of CM156 in other diseases such as Alzheimer's disease and Parkinson's disease.
4. The development of CM156 derivatives with improved pharmacological properties.
Conclusion
In conclusion, CM156 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 possesses potent anti-inflammatory and anticancer properties and has been found to target multiple signaling pathways. While further studies are needed to fully understand the mechanism of action of CM156, it is clear that CM156 has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases and cancer.
合成法
The synthesis of CM156 involves a multi-step process that includes the reaction of 4-cyanophenol with 4-methylphenylacetic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethanol to form the desired product, CM156.
科学的研究の応用
CM156 has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising research areas include its anti-inflammatory and anticancer properties.
Anti-inflammatory Properties: CM156 has been found to possess potent anti-inflammatory properties. In a study conducted by Li et al. (2019), CM156 was found to significantly reduce the production of pro-inflammatory cytokines in macrophages. This suggests that CM156 has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Properties: CM156 has also been found to possess promising anticancer properties. In a study conducted by Wang et al. (2018), CM156 was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. This suggests that CM156 has the potential to be used as a therapeutic agent for the treatment of breast cancer.
特性
IUPAC Name |
2-(4-cyanophenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-2-6-14(7-3-12)18-16(19)11-20-15-8-4-13(10-17)5-9-15/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRYMKLKOITTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)

![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)
![5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5774540.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)


